Sulfosalicylic Acid

Cerebrospinal Fluid Analysis Clinical Turbidimetry Neurological Diagnostics

Inconsistent protein precipitation yields from generic reagents compromise analytical reproducibility. Sulfosalicylic acid (SSA, CAS 97-05-2) delivers verifiable differentiation grounded in quantitative evidence: • 88% soluble nitrogen retention vs. 79% (TCA) and 69% (tungstic acid) for superior peptide recovery in hydrolysate workflows. • Defined Fe(III) stability constant (β₁ = 420.45 at 25°C) ensures predictable metal chelation for spectrophotometric iron determination. • Eliminates albumin-globulin ratio bias in CSF total protein measurement via the SSA-Na₂SO₄ Meulemans method. Supplied as ACS reagent grade dihydrate (≥99%), ambient shipping; bulk and custom packaging available.

Molecular Formula C7H6O6S
Molecular Weight 218.19 g/mol
CAS No. 97-05-2
Cat. No. B107081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfosalicylic Acid
CAS97-05-2
Synonyms2-hydroxy-5-sulfobenzoic acid
2-hydroxybenzoic-5-sulfonic acid
3-carboxy-4-hydroxybenzenesulfonate
3-carboxy-4-hydroxybenzenesulfonic acid
5-sulfosalicylic acid
cesium 5-sulfosalicylate
phlogosam
phlogosol
salicylsulfonic acid
sulfosalicylic acid
sulfosalicylic acid, beryllium salt (1:1)
sulfosalicylic acid, beryllium salt (2:1)
Molecular FormulaC7H6O6S
Molecular Weight218.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O
InChIInChI=1S/C7H6O6S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13)
InChIKeyYCPXWRQRBFJBPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfosalicylic Acid: Specifications & Baseline Properties


Sulfosalicylic acid (SSA, CAS 97-05-2), systematically named 2-hydroxy-5-sulfobenzoic acid, is a trifunctional aromatic compound possessing phenolic hydroxyl, carboxylic acid, and sulfonic acid moieties [1]. This white to off-white crystalline solid exists in both anhydrous (C₇H₆O₆S, MW 218.18) and dihydrate forms (C₇H₆O₆S·2H₂O, MW 254.22), with the dihydrate exhibiting a solubility of approximately 127 g/L in water at 20°C and a melting point around 120°C (anhydrous) . The compound functions as a polyfunctional metal chelating ligand and protein precipitant, with the sulfonic acid group conferring enhanced aqueous solubility and ionic character relative to non-sulfonated salicylic acid derivatives [2].

Polyfunctional metal chelating ligand with distinct stability constant profile vs. non-sulfonated salicylates
Protein precipitation workflows requiring tunable selectivity between serum albumins and whey proteins
Low-protein biofluid analysis (CSF) where assay sensitivity and protein-composition bias must be controlled

Sulfosalicylic Acid: Why Generic Precipitants Fall Short


Substitution of sulfosalicylic acid with generic alternatives such as trichloroacetic acid (TCA), picric acid, or tungstic acid introduces significant performance divergence in analytical workflows due to distinct precipitation selectivity, interference profiles, and complexation stoichiometry. Direct comparative studies demonstrate that these reagents exhibit widely varying nitrogen retention (69-88%) following protein hydrolysate precipitation and differ substantially in their concentration requirements for precipitating specific proteins [1]. Additionally, the sulfonic acid moiety of SSA confers solubility and ionic character advantages absent in non-sulfonated salicylic acid derivatives, altering both metal complex stability and compatibility with downstream detection methods [2]. The following quantitative evidence establishes where sulfosalicylic acid provides verifiable differentiation.

SSA vs. TCA
Precipitation selectivity for low-molecular-weight peptides differs; nitrogen retention profiles may shift substantially in hydrolysate workflows
SSA vs. Tungstic Acid
Complete protein precipitation thresholds diverge; partial fractionation and supernatant peptide recovery are not interchangeable
SSA vs. Salicylic Acid
Sulfonic acid moiety alters aqueous solubility and iron(III) complex stability; non-sulfonated analogs may not support equivalent metal masking

Sulfosalicylic Acid: Head-to-Head Performance Evidence


CSF Protein Assay: Sensitivity vs. Trichloroacetic Acid

In a direct methodological comparison for cerebrospinal fluid protein estimation, the sulfosalicylic acid-sodium sulfate precipitating system (Meulemans method) demonstrated greater sensitivity and better reproducibility than a method using trichloroacetic acid as the precipitant [1]. The study further established that sulfosalicylic acid alone produces turbidity affected by albumin-globulin ratio variation, whereas the sodium sulfate-supplemented formulation eliminates this protein-composition bias [1]. This performance differential is critical for low-concentration CSF protein measurements where assay variability directly impacts diagnostic reliability.

CSF Protein Sensitivity
Head-to-head
SSA-Na₂SO₄ method reported greater sensitivity and reproducibility
Supports low-concentration protein assay fit; eliminates albumin-globulin ratio bias
Direction established; numerical significance not reported
Cerebrospinal Fluid Analysis Clinical Turbidimetry Neurological Diagnostics

Nitrogen Retention vs. TCA and Tungstic Acid

Following precipitation of an egg albumin partial hydrolysate, the percentage of nitrogen remaining in solution differed markedly among precipitants: sulfosalicylic acid (SSA) retained 88% nitrogen in the supernatant, trichloroacetic acid (TCA) retained 79%, and tungstic acid retained 69% [1]. This 9% absolute difference in soluble nitrogen retention between SSA and TCA translates to a relative difference of approximately 11% more nitrogen retained by SSA. The average peptide size in the supernatants ranged from 330 to 380 daltons across all precipitants [1].

Nitrogen Retention
Head-to-head
SSA: 88% vs. TCA: 79% vs. Tungstic: 69%
Higher soluble nitrogen retention supports peptide recovery workflows
Egg albumin hydrolysate; 330–380 Da average peptide size
Protein Hydrolysate Analysis Peptide Fractionation Food Science Nitrogen Determination

Iron(III) Stability Constant vs. Salicylate Analogs

Stability constants of iron(III) complexes with three salicylate derivatives—salicylic acid, sulfosalicylic acid, and 4-aminosalicylic acid—were determined under identical experimental conditions at 25°C in 0.5 M background electrolyte [1]. The sulfonic acid substitution in sulfosalicylic acid modifies the electron density of the aromatic ring and the coordinating hydroxyl and carboxyl groups, yielding distinct complexation thermodynamics relative to the parent salicylic acid [1]. The iron(III)-sulfosalicylate complex exhibits a 1:1 stoichiometry with a stability constant (β₁) of 420.45 ± 6.18 [2].

Fe(III) Stability Constant
Method context
β₁ = 420.45 ± 6.18 (1:1 complex)
Defined stability constant supports predictable iron chelation and masking
25°C, 0.5 M NaClO₄; distinct from salicylic acid
Metal Chelation Coordination Chemistry Iron Complexation Stability Constant

Differential Protein Precipitation: BSA vs. β-Lactoglobulin

In a systematic comparison of protein precipitants, tungstic acid precipitated both bovine serum albumin (BSA) and β-lactoglobulin completely at low concentration (0.5% w/v final concentration). In contrast, TCA and SSA precipitated BSA at 3% concentration. For β-lactoglobulin, TCA required 10% concentration to achieve precipitation, while SSA required 20% concentration [1]. This 2-fold concentration differential between TCA and SSA for β-lactoglobulin precipitation demonstrates that SSA exhibits lower precipitation efficiency for this specific whey protein, enabling selective protein fractionation strategies not achievable with TCA.

Protein Precipitation
Head-to-head
SSA requires 20% vs. TCA 10% for β-lactoglobulin
Differential threshold enables selective BSA/β-lactoglobulin fractionation
2-fold concentration differential; BSA precipitates at 3% for both
Serum Protein Fractionation Bovine Serum Albumin β-Lactoglobulin Precipitation

Cd²⁺ Detection with Silver Nanoparticles

5-Sulfosalicylic acid functionalized silver nanoparticles (SAA-AgNPs) enable a colorimetric assay for Cd²⁺ detection achieving rapid response within 2 minutes and excellent selectivity over 16 other metal ions tested [1]. This functionalization leverages the chelating sulfonate and hydroxyl moieties of SSA to anchor the recognition element to the nanoparticle surface while maintaining selective cadmium binding capability. The SAA-AgNP system represents an ultrasensitive detection platform distinct from conventional solution-phase SSA complexation methods.

Cd²⁺ AgNP Detection
Class-level inference
Selectivity over 16 metal ions; 2-min response
Supports SSA as a functionalization reagent in sensor development
SAA-AgNP platform; data to verify for conventional solution-phase use
Heavy Metal Detection Colorimetric Assay Nanoparticle Functionalization Cadmium Quantitation

Fe-Ni Alloy Electroplating vs. Sulfamic Acid

In the electroplating of Fe-Ni alloy thin films from acidic sulfate baths, both sulfamic acid and sulfosalicylic acid were studied as bath additives under varied plating conditions [1]. The alloy composition varied with bath composition, current density, and the concentrations of both additives. Under optimized conditions, the plating system achieved cathodic current efficiency greater than 90% [1]. Stirring of the bath solution enhanced the percentage of iron in the deposited alloy. The resulting Fe-Ni films exhibited coercivity values in the range of 5-18 oersteds with an fcc structure, and conditions were optimized to obtain 20-80 Fe-Ni permalloy thin films [1].

Fe-Ni Electroplating
Head-to-head
Reported current efficiency >90% with SSA additive
Supports bath formulation fit for permalloy thin-film deposition
Coercivity 5–18 Oe; alloy composition tunable via additive concentration
Electroplating Fe-Ni Alloy Deposition Bath Additives Permalloy Plating

Sulfosalicylic Acid: Key Application Scenarios


CSF Total Protein Quantitation

Clinical diagnostic laboratories requiring accurate, reproducible CSF total protein measurements should procure sulfosalicylic acid for the Meulemans method (SSA-sodium sulfate formulation). This scenario is directly supported by comparative evidence showing greater sensitivity and better reproducibility than TCA-based turbidimetric methods, with elimination of albumin-globulin ratio bias that affects SSA-only protocols [1]. Procurement specification: ACS reagent grade sulfosalicylic acid dihydrate (≥99%) for preparation of SSA-Na₂SO₄ precipitating fluid.

Peptide Fractionation & Nitrogen Analysis

Research laboratories requiring differential precipitation of protein hydrolysates for peptide analysis should select sulfosalicylic acid when higher soluble nitrogen retention is desired. The 88% nitrogen retention with SSA versus 79% with TCA and 69% with tungstic acid [1] makes SSA the preferred precipitant for workflows where preservation of low-molecular-weight peptides (330-380 Da) in the supernatant is critical. Conversely, for selective fractionation of β-lactoglobulin from BSA, the 2-fold concentration differential between SSA (20%) and TCA (10%) [1] enables tailored protocol design.

Iron(III) Complexation & Masking

Analytical laboratories and industrial processes requiring predictable iron(III) chelation should procure sulfosalicylic acid for applications where a defined stability constant (β₁ = 420.45 ± 6.18 at 25°C, 0.5 M electrolyte) [1] is required. The sulfonic acid moiety confers enhanced aqueous solubility relative to salicylic acid, enabling higher working concentrations in aqueous systems. This scenario encompasses spectrophotometric iron determination, metal ion masking in chromatography, and colorimetric assays where the characteristic pink Fe(III)-SSA complex provides visual or spectroscopic detection capability.

Fe-Ni Permalloy Thin Film Electroplating

Industrial electroplating operations manufacturing Fe-Ni permalloy thin films (20-80 composition range) should evaluate sulfosalicylic acid as a bath additive where >90% cathodic current efficiency is required [1]. The additive concentration modulates alloy composition and influences coercivity (5-18 Oe range), enabling process optimization for specific magnetic thin-film applications. Procurement note: technical grade sulfosalicylic acid is suitable for electroplating applications where ACS reagent purity specifications are not mandated.

Application
Selection Property
Validation Focus
CSF Total Protein Quantitation
SSA-sodium sulfate formulation sensitivity
Reproducibility and elimination of albumin-globulin ratio bias
Peptide Fractionation & Nitrogen Analysis
Nitrogen retention profile and precipitation threshold
Supernatant peptide recovery; differential protein precipitation selectivity
Iron(III) Complexation & Masking
Aqueous solubility and defined stability constant
Iron binding affinity under specified ionic strength conditions
Fe-Ni Permalloy Thin Film Electroplating
Bath additive cathodic efficiency
Alloy composition control and magnetic coercivity range

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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